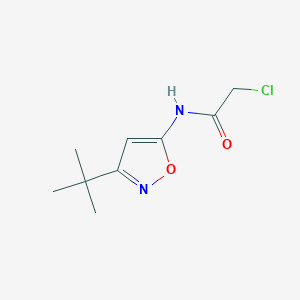

![molecular formula C12H11NO3S B1335680 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid CAS No. 263270-62-8](/img/structure/B1335680.png)

4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

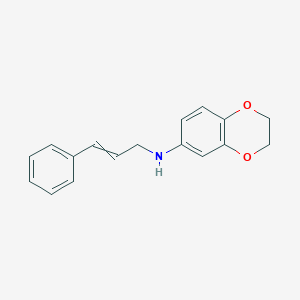

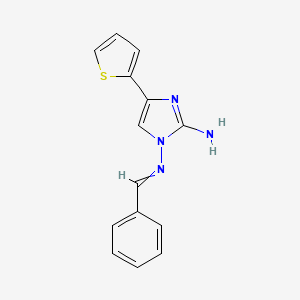

“4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid” is a chemical compound with the molecular formula C12H11NO3S and a molecular weight of 249.29 . It is a solid substance that is used for research purposes .

Molecular Structure Analysis

The molecular structure of “4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid” consists of a thiazole ring attached to a benzoic acid group via a methoxy bridge . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Physical And Chemical Properties Analysis

“4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid” is a solid substance that is stored at room temperature . It has a melting point of 75° C and a predicted boiling point of 430.9° C at 760 mmHg . The density is predicted to be 1.3 g/cm3, and the refractive index is predicted to be n20D 1.63 .Wissenschaftliche Forschungsanwendungen

Polyaniline Doping

Benzoic acid derivatives, including 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid, have been utilized in the doping of polyaniline. This process involves mixing the benzoic acid derivative with polyaniline in a solvent like 1-methyl-2-pyrrolidone. The properties of these doped polyaniline salts are studied using various techniques, revealing that they exhibit high conductivity (Amarnath & Palaniappan, 2005).

Protein Tyrosine Phosphatase 1B Inhibitors

Derivatives of benzoic acid, structurally related to 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid, have been synthesized and evaluated for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B). These compounds have shown significant inhibitory effects, indicating their potential therapeutic applications in diseases modulated by PTP1B (Rakse et al., 2013).

Metabolism in Wheat Seedlings

Studies involving various methoxybenzoic acids, including derivatives similar to 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid, have shown that these compounds undergo specific O-demethylation processes in wheat seedlings. These findings provide insights into the metabolism of benzoic acids in plant systems (Harms & Prieß, 1973).

Synthesis of Molecular Structures

The synthesis and molecular modelling of benzoic acid derivatives, including structures related to 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid, have been extensively studied. These derivatives often play a crucial role in forming complex molecular structures with potential applications in various scientific fields (Sinha, Mandal, & Chandrasekaran, 2000).

Antimicrobial and Molluscicidal Activity

Prenylated benzoic acid derivatives, similar to 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid, have been isolated from plant sources like Piper aduncum leaves. These compounds display significant antimicrobial and molluscicidal activities, making them valuable in biological and environmental studies (Orjala et al., 1993).

Eigenschaften

IUPAC Name |

4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-8-13-10(7-17-8)6-16-11-4-2-9(3-5-11)12(14)15/h2-5,7H,6H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAHFZQELKMMMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)COC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407175 |

Source

|

| Record name | 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid | |

CAS RN |

263270-62-8 |

Source

|

| Record name | 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

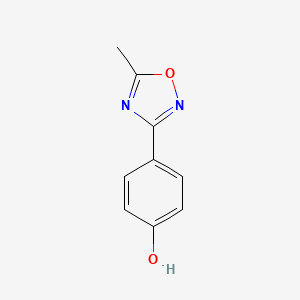

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1335610.png)

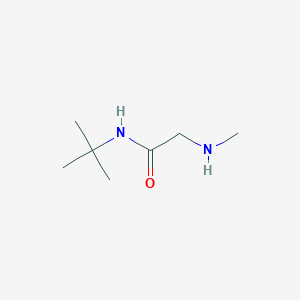

![5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid](/img/structure/B1335627.png)

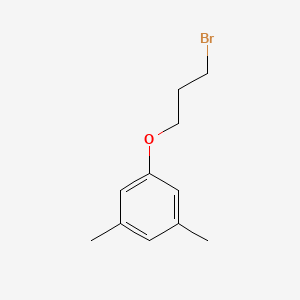

![2-[(Thien-2-ylmethyl)thio]benzoic acid](/img/structure/B1335632.png)

![methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B1335641.png)

![3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid](/img/structure/B1335644.png)